molecular formula C22H32N2O5 B1662705 Benzquinamide CAS No. 63-12-7

Benzquinamide

Cat. No.: B1662705
CAS No.: 63-12-7
M. Wt: 404.5 g/mol
InChI Key: JSZILQVIPPROJI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Benzquinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzquin

Properties

IUPAC Name

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZILQVIPPROJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022657
Record name Benzquinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benzquinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

4.90e-01 g/L
Record name Benzquinamide
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Record name Benzquinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors., LIKE PHENOTHIAZINES, IT APPARENTLY INHIBITS STIMULI @ CHEMORECEPTOR TRIGGER ZONE. HOWEVER, IN CONTRAST...INCR CARDIAC OUTPUT, BLOOD PRESSURE, & RESP HAVE BEEN NOTED BOTH EXPTL & CLINICALLY WITH BENZQUINAMIDE. /HCL/
Record name Benzquinamide
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Record name BENZQUINAMIDE
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Color/Form

CRYSTALS FROM DIISOPROPYL ETHER

CAS No.

63-12-7, 23844-24-8
Record name Benzquinamide
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Record name Benzquinamide [USAN:INN:BAN]
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Record name Benzquinamide
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Record name benzquinamide
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Record name Benzquinamide
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Record name BENZQUINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzquinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130-131.5, 130-131.5 °C, 131 °C
Record name Benzquinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name BENZQUINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzquinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Benzquinamide's primary mechanism of action?

A1: While this compound's exact mechanism of action remains partially unclear, research suggests it interacts with multiple neurotransmitter systems. Notably, it has shown an ability to impair the uptake of adrenaline by adreno-medullary granules, indicating an interaction with the storage and release of catecholamines [].

Q2: Does this compound affect serotonin levels?

A2: Yes, studies indicate that this compound, similar to Reserpine, can reduce serotonin (5-hydroxytryptamine) levels in the spinal cord. This effect is observed both above and below a spinal cord transection, suggesting a mechanism independent of nerve impulses [].

Q3: Does this compound exhibit any noradrenaline receptor blocking activity?

A3: Research suggests that this compound might possess some noradrenaline receptor blocking activity. This is based on observations that it, along with Oxypertine, can reduce the increase in flexor reflex activity induced by L-3,4-dihydroxphenylalanine, an effect not observed with Prenylamine [].

Q4: How does this compound affect blood pressure?

A4: this compound demonstrates a complex effect on blood pressure. In conscious dogs, it can increase both blood pressure and heart rate, effects abolished by anesthesia or Reserpine pretreatment []. In anesthetized dogs, lower doses show minimal effect, while higher doses (10-20 mg/kg) decrease blood pressure and attenuate the pressor response to epinephrine and norepinephrine []. This suggests a possible interaction with the sympathetic nervous system.

Q5: What is the role of the central nervous system in this compound's cardiovascular effects?

A5: The central nervous system appears crucial for this compound's cardiovascular effects. Studies in dogs with spinal cord sections revealed a loss of its hypertensive and cardiac stimulant actions, suggesting a central mediation of these effects [].

Q6: Does this compound affect vascular smooth muscle?

A6: Yes, this compound has been shown to directly relax vascular smooth muscle. This relaxation leads to reduced peripheral vascular resistance and hypotension in vivo, which triggers a reflex sympathetic activation as a compensatory mechanism [].

Q7: How does this compound affect the respiratory system?

A7: this compound acts as a respiratory stimulant. In a dose of 0.7 mg/kg intravenously, it has been shown to increase ventilation by 12.4 L/min at a constant controlled alveolar CO2 tension []. Additionally, it shifts the ventilatory response curve to CO2 to the left, indicating increased sensitivity [].

Q8: What is the molecular formula and weight of this compound?

A8: this compound's molecular formula is C21H27N3O4, and its molecular weight is 385.45 g/mol.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: While specific details on this compound's ADME profile require further investigation, some studies provide preliminary insights. Research suggests that it is metabolized in the liver, and its metabolites are primarily excreted in the urine [].

Q10: Does this compound interact with P-glycoprotein?

A10: Yes, research suggests that this compound can inhibit P-glycoprotein (P-gp) mediated drug efflux, potentially increasing the intracellular accumulation of certain anticancer agents in multidrug-resistant cell lines [].

Q11: How effective is this compound as an antiemetic compared to other drugs?

A11: While initial studies showed promise for this compound as an antiemetic, particularly through intravenous administration [], further research comparing it to other antiemetics, such as Prochlorperazine, revealed limitations in its efficacy. For instance, in preventing nausea and vomiting induced by 5-fluorouracil, orally administered this compound showed lower efficacy than Prochlorperazine [].

Q12: Has this compound been investigated for use in specific cancer chemotherapy regimens?

A12: Yes, this compound's antiemetic effects have been studied in the context of cancer chemotherapy, particularly in patients receiving regimens containing Cisplatin and/or Doxorubicin [, ].

Q13: What are the known side effects of this compound?

A13: Sedation is a commonly reported side effect of this compound. In some studies, the incidence of sedation was comparable to that observed with Prochlorperazine [].

Q14: Are there any reports of extrapyramidal reactions associated with this compound?

A14: While not as common as with some other antipsychotics, there have been isolated case reports of extrapyramidal reactions following this compound administration. Interestingly, these reactions were observed in patients who had previously experienced similar reactions to Prochlorperazine, suggesting a possible shared susceptibility [, ].

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